molecular formula C14H18O3 B8343045 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde

3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde

Cat. No.: B8343045
M. Wt: 234.29 g/mol
InChI Key: MGBFSHRFBMFCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a 2-(tetrahydro-pyran-2-yloxy)-ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method is the reaction of 3-hydroxybenzaldehyde with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: 3-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-benzoic acid.

    Reduction: 3-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .

Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, making it a valuable compound in medicinal chemistry research .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .

Mechanism of Action

The mechanism of action of 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison: 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various chemical reactions. Its tetrahydropyranyl ether group provides protection for hydroxyl functionalities, making it a valuable intermediate in multi-step organic syntheses .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

3-[2-(oxan-2-yloxy)ethyl]benzaldehyde

InChI

InChI=1S/C14H18O3/c15-11-13-5-3-4-12(10-13)7-9-17-14-6-1-2-8-16-14/h3-5,10-11,14H,1-2,6-9H2

InChI Key

MGBFSHRFBMFCFG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC2=CC(=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.14 g (7.52 mmol) 2-[2-(3-Bromo-phenyl)-ethoxy]-tetrahydro-pyran in 9 ml dry THF were cooled to −78° C. and treated dropwise with 9.87 ml of 1.6M solution of butyl lithium in hexane (15.79 mmol). After stirring for 30 min, 2.31 g (31.58 mmol) N,N-dimethylformamide were added dropwise and stirring was continued for another 15 min at −78° C. The mixture was slowly warmed to room temperature and stirred for and another 60 min. Water and dichloromethane were added, the organic phase separated, and the aqueous phase extracted several times with dichloromethane. The combined organic phases were dried, evaporated and the residue purified by chromatography on silica in ethyl acetate heptane mixtures.
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2.14 g
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Synthesis routes and methods II

Procedure details

To a solution of 2-[2-(3-bromo-phenyl)-ethoxy]-tetrahydro-pyran (20 g) in anhydrous tetrahydrofuran (300 mL) at −78° C. was added n-butyl lithium (2.5M in hexanes, 33.6 ml) dropwise over 5 minutes. The dark solution was kept at −78° C. for 30 minutes then N,N-dimethylformamide (16.35 ml) was added. The mixture was stirred −78° C. for half hour then quenched with aqueous ammonium acetate, and allowed to warm to room temperature. The resulting mixture was extracted with ethyl acetate, and the organics washed with brine, dried over sodium sulfate and concentrated in vacuo to give a yellow/orange oil (16.0 g). The material was used in the next step without further purification.
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20 g
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33.6 mL
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300 mL
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16.35 mL
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